N-cyclopropyl-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
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Overview
Description
N-cyclopropyl-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a chemical compound with a unique structure that has garnered attention in scientific research. Its complex molecular framework makes it a valuable tool in the development of novel drugs and materials.
Mechanism of Action
Target of Action
The primary target of N-cyclopropyl-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is the NLRP3 inflammasome . The NLRP3 inflammasome is a cytosolic multiprotein signaling complex that mediates the secretion of potent inflammatory mediators . It is associated with the pathogenesis of many common neurodegenerative diseases .
Mode of Action
This compound acts as an inhibitor of the NLRP3 inflammasome . The activation of the NLRP3 inflammasome is known to be controlled by a two-step signal: the priming step (signal 1) and the activating step (signal 2) . The signal 1 is induced by the activation of the transcriptional factor NF-κB, resulting in the upregulation of NLRP3 and pro-IL-1β .
Biochemical Pathways
The compound affects the biochemical pathway involving the NLRP3 inflammasome. In neurodegenerative or inflammatory conditions, microglia, the resident macrophage cells in the brain, are often activated and can produce a number of proinflammatory factors including IL-1β . The secretion of IL-1β needs the activation of the NLRP3 inflammasome . Once secreted, IL-1β can stimulate the surrounding microglia or astrocytes to produce other proinflammatory factors such as TNF-α, iNOS, COX-2, and IL-6 .
Result of Action
The result of the action of this compound is the inhibition of the NLRP3 inflammasome . This leads to a decrease in the production of proinflammatory factors, thereby potentially reducing inflammation and the progression of neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide typically involves multiple steps, starting with the formation of the pyrimidinyl core This can be achieved through a cyclization reaction involving appropriate precursors
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or chromium-based oxidants can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as alkyl halides.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo derivatives, while substitution reactions can lead to the formation of various substituted analogs.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-cyclopropyl-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide can be utilized as a tool to study biological processes and pathways. Its interactions with biological targets can provide insights into the mechanisms of action of related compounds.
Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties may contribute to the development of innovative products with enhanced performance.
Comparison with Similar Compounds
N-cyclopropyl-1-(6-methylpyrimidin-4-yl)azetidine-3-carboxamide
N-cyclopropyl-1-(6-ethylpyrimidin-4-yl)azetidine-3-carboxamide
N-cyclopropyl-1-(6-phenylpyrimidin-4-yl)pyrrolidine-3-carboxamide
Uniqueness: N-cyclopropyl-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide stands out due to its unique structural features, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
N-cyclopropyl-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c22-17(20-14-6-7-14)13-9-21(10-13)16-8-15(18-11-19-16)12-4-2-1-3-5-12/h1-5,8,11,13-14H,6-7,9-10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMWSKZXEBOMGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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